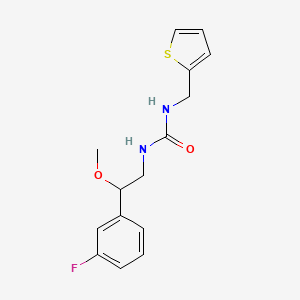
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methoxyethyl chain, and a thiophenylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-fluorophenyl-2-methoxyethylamine and thiophen-2-ylmethyl isocyanate. These intermediates can then be reacted under controlled conditions to form the desired urea derivative.
-
Step 1: Synthesis of 3-fluorophenyl-2-methoxyethylamine
- React 3-fluorobenzaldehyde with methoxyethylamine in the presence of a reducing agent such as sodium borohydride.
- Purify the resulting amine through distillation or recrystallization.
-
Step 2: Synthesis of thiophen-2-ylmethyl isocyanate
- React thiophen-2-ylmethanol with phosgene or a phosgene equivalent (e.g., triphosgene) to form the isocyanate.
- Purify the isocyanate by distillation under reduced pressure.
-
Step 3: Formation of this compound
- Combine the 3-fluorophenyl-2-methoxyethylamine and thiophen-2-ylmethyl isocyanate in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the final product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines under basic conditions.
Major Products
Oxidation: Formation of 3-fluorophenyl-2-methoxyacetic acid.
Reduction: Formation of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)amine.
Substitution: Formation of 3-hydroxyphenyl-2-methoxyethyl-3-(thiophen-2-ylmethyl)urea.
Scientific Research Applications
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the development of novel polymers and materials with unique electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in research laboratories.
Biological Studies: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity, while the methoxyethyl and thiophenylmethyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
- 1-(2-(3-Fluorophenyl)-2-ethoxyethyl)-3-(thiophen-2-ylmethyl)urea
- 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(furan-2-ylmethyl)urea
Uniqueness
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity. The combination of the methoxyethyl chain and thiophenylmethyl urea moiety also provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-20-14(11-4-2-5-12(16)8-11)10-18-15(19)17-9-13-6-3-7-21-13/h2-8,14H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHINMROATUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=CS1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
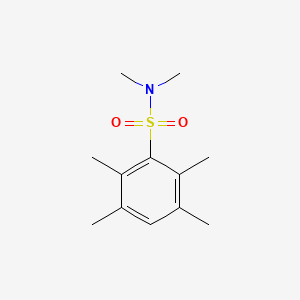
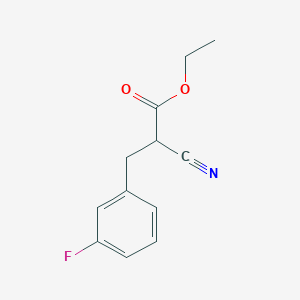
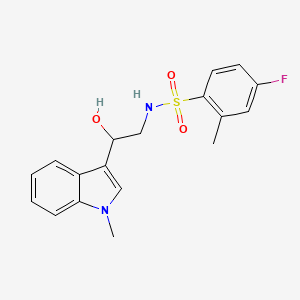
![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one](/img/structure/B2644521.png)
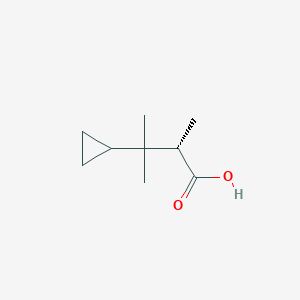
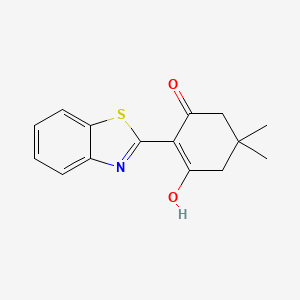
![methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2644526.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)

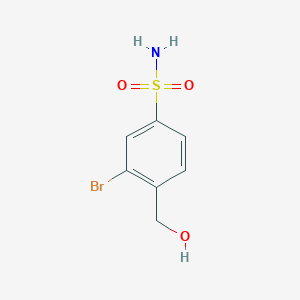
![N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2644535.png)
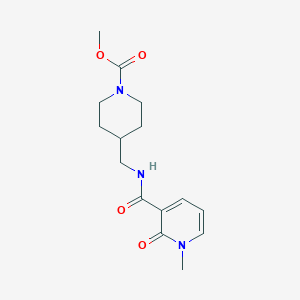
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2644538.png)
![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)
